N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-phenethyloxalamide
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Description
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-phenethyloxalamide, commonly known as DTA-1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DTA-1 belongs to the family of agonistic antibodies that activate the glucocorticoid-induced tumor necrosis factor receptor (GITR).
Scientific Research Applications
Fluorescent Probes Development
Researchers have synthesized polythiophene-based conjugated polymers for selective and sensitive detection of metal ions like Hg2+ and Cu2+ in aqueous solutions. These probes operate on turn-off or turn-on fluorescence mechanisms, with potential applications in environmental monitoring and chemical sensing (Guo et al., 2014).
Synthesis and Characterization of Novel Compounds
A study focused on the synthesis and characterization of various dimethyl N,N'-substituted thiobenzimidates. These compounds were explored for their potential in creating novel materials with specific chemical properties (Ewin & Hill, 1979).
Biological Activities of Novel Derivatives
Another research area involves synthesizing novel derivatives for potential anti-diabetic and anti-inflammatory activities. Mannich base derivatives have been prepared and tested, showing significant biological activity in experimental models (Gopi & Dhanaraju, 2018).
Allosteric Modulation of Receptors
Research on indole-2-carboxamides as allosteric modulators for cannabinoid type 1 receptor (CB1) highlights the structural requirements for modulation. This includes the discovery of potent CB1 allosteric modulators with significant potential for therapeutic applications (Khurana et al., 2014).
Advanced Polymer Synthesis
The development of terminally functionalized polymers with aromatic tertiary amine groups showcases the application of novel compounds in polymer chemistry for creating materials with specific end-group functionalities (Kim et al., 1998).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21(2)15(16-9-6-12-24-16)13-20-18(23)17(22)19-11-10-14-7-4-3-5-8-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVAGUBNAWKUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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